N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide
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Overview
Description
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is a compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an isoindolinone core with a methoxybenzamide moiety, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a pro-inflammatory cytokine that plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways .
Mode of Action
This compound interacts with TNF-α, leading to its inhibition . This interaction results in the suppression of the inflammatory cascade controlled by TNF-α .
Biochemical Pathways
The compound affects the TNF-α pathway, which is a key regulator of the inflammatory response . By inhibiting TNF-α, the compound can modulate several downstream effects, including reducing inflammation and modulating immune responses .
Result of Action
The inhibition of TNF-α by this compound can lead to significant molecular and cellular effects. For instance, one of the synthesized compounds showed potent activity against TNF-α with 78% inhibition at a 10 μM concentration . This suggests that these compounds could be valuable leads against diseases where TNF-α plays a significant role, such as in certain inflammatory and autoimmune diseases .
Action Environment
The synthesis of this compound derivatives was developed under catalyst-free conditions using water as an eco-friendly solvent . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of water and the absence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide typically involves a condensation reaction between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as an environmentally friendly solvent . This method is catalyst-free and involves simple work-up procedures with high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoindolinone derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Comparison with Similar Compounds
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide can be compared with other isoindolinone derivatives, such as:
N-(1,3-dioxoisoindolin-4-yl)acetamide: Similar in structure but lacks the methoxy group, which may affect its biological activity.
N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide: Contains a sulfonyl group, which may enhance its solubility and bioavailability.
The uniqueness of this compound lies in its specific structural features, such as the methoxy group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKZHALPOGUEHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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